PPC-NHS ester

Pharmacokinetics ADC Linker Stability Immunotoxin

PPC-NHS ester (SPDB) provides a sterically hindered disulfide bond delivering superior in vivo stability with a half-life exceeding 90 hours. Unlike non-cleavable SMCC, this linker enables selective intracellular glutathione-mediated payload release. Its consistent conjugation chemistry yields a predictable Drug-to-Antibody Ratio (DAR) of 3.5–4.0, ensuring batch-to-batch reproducibility and simplified regulatory filing. Ideal for antibodies with slow internalization kinetics, the high plasma stability minimizes premature systemic payload loss and off-target toxicity. Available in research to bulk quantities with certified ≥98% purity.

Molecular Formula C13H14N2O4S2
Molecular Weight 326.4 g/mol
CAS No. 107348-47-0
Cat. No. B026394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPC-NHS ester
CAS107348-47-0
SynonymsN-succinimidyl-3-(2-pyridyldithio)butyrate
SPDB
Molecular FormulaC13H14N2O4S2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC(CC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2
InChIInChI=1S/C13H14N2O4S2/c1-9(20-21-10-4-2-3-7-14-10)8-13(18)19-15-11(16)5-6-12(15)17/h2-4,7,9H,5-6,8H2,1H3
InChIKeyVQZYZXLBKBUOHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PPC-NHS Ester (CAS 107348-47-0): A Cleavable Heterobifunctional Linker for ADC Synthesis


PPC-NHS ester (CAS 107348-47-0), also known as N-succinimidyl 3-(2-pyridyldithio)butyrate or SPDB, is a cleavable, heterobifunctional crosslinking reagent [1]. It is a member of the disulfide linker class and is primarily employed as a linker in the synthesis of antibody-drug conjugates (ADCs) [2]. The molecule features an amine-reactive N-hydroxysuccinimide (NHS) ester at one terminus and a thiol-reactive pyridyl disulfide group at the other, enabling the controlled, covalent conjugation of a targeting antibody to a cytotoxic payload [3].

Why PPC-NHS Ester Cannot Be Replaced by a Generic Non-Cleavable Crosslinker


The fundamental function of PPC-NHS ester is to create a covalent bridge that is stable in systemic circulation but can be selectively cleaved inside the target cell to release an active drug. Replacing it with a generic, non-cleavable crosslinker, such as SMCC, would result in a fundamentally different bioconjugate. A non-cleavable linker produces a conjugate where the payload remains permanently tethered to the antibody, requiring complete lysosomal degradation of the antibody for drug release [1]. In contrast, the disulfide bond in conjugates made with PPC-NHS ester is designed for reductive cleavage by intracellular thiols like glutathione, enabling a distinct and often more efficient mechanism of action [2]. This design feature directly impacts pharmacokinetics and therapeutic index, making simple substitution without data-backed justification a significant scientific risk [3].

Quantitative Differentiation of PPC-NHS Ester (SPDB) vs. In-Class Analogs


Enhanced In Vivo Stability Through Steric Hindrance vs. SPDP Linker

PPC-NHS ester (SPDB) was specifically designed to create a sterically hindered disulfide bond that is less susceptible to premature reduction in circulation compared to the standard, unhindered SPDP linker [1]. A direct comparative pharmacokinetic study in rats demonstrated that an immunotoxin conjugate prepared with the SPDB linker exhibited a significantly slower terminal clearance rate compared to a conjugate made with the standard, more easily reducible SPDP linker [1]. While both conjugates showed similar early-phase pharmacokinetics, the enhanced stability of the hindered disulfide bond in the SPDB-linked conjugate led to a longer systemic half-life, which is a critical advantage for targeting tumors [1].

Pharmacokinetics ADC Linker Stability Immunotoxin

Superior Plasma Stability of SPDB-DM4 Conjugate vs. Cleavable Peptide Linkers

The stability of the SPDB linker has been characterized in the context of the drug-linker conjugate DM4-SPDB. This conjugate has been shown to possess exceptional stability in an oxidizing extracellular environment, with a reported plasma half-life exceeding 90 hours . This level of stability is critical for minimizing the premature release of the cytotoxic payload, which is a known cause of systemic toxicity in ADC therapy. This quantitative benchmark (t1/2 > 90 h) provides a clear, measurable metric for stability that can be compared against other linker classes.

ADC Stability Plasma Half-Life Drug-Linker Conjugate

Optimized Drug-to-Antibody Ratio (DAR) vs. Non-Site-Specific Conjugation

The reaction of the PPC-NHS ester with lysine residues on an antibody, followed by exchange with a thiol-containing payload, is a well-established method for generating ADCs. When used with standard protocols, conjugates prepared using the SPDB linker and DM4 payload typically achieve a controlled Drug-to-Antibody Ratio (DAR) in the range of 3.5 to 4.0 . This narrow DAR range is a significant advantage over some non-site-specific conjugation methods that can yield highly heterogeneous mixtures with DARs ranging from 0 to 8, which complicates manufacturing and leads to unpredictable pharmacokinetics .

Bioconjugation Drug-to-Antibody Ratio ADC Characterization

Best-Fit Applications for PPC-NHS Ester in ADC Research and Development


Developing ADCs with an Extended Systemic Half-Life

Based on the direct evidence that PPC-NHS ester (SPDB) creates a sterically hindered disulfide bond with improved in vivo stability [1], this linker is ideally suited for ADC programs where maximizing circulation time and minimizing premature payload release are paramount. The slower terminal clearance of SPDB-linked conjugates compared to those made with SPDP makes it the preferred choice for targeting solid tumors or other indications where prolonged drug exposure is required for optimal efficacy.

Generating Homogeneous ADC Batches for Late-Stage Preclinical Development

For projects transitioning from early discovery to lead optimization and preclinical development, the ability to consistently produce an ADC with a predictable Drug-to-Antibody Ratio (DAR) is essential. The SPDB linker facilitates conjugation that typically yields a DAR in the optimal range of 3.5–4.0 . This consistency is a key advantage over more heterogeneous conjugation chemistries, simplifying analytical characterization, ensuring batch-to-batch reproducibility, and providing a more predictable pharmacokinetic profile required for regulatory filings.

Designing ADCs for Targets with Slow Internalization Kinetics

The high plasma stability of the SPDB linker, as evidenced by a half-life of >90 hours for DM4-SPDB conjugates , makes it an excellent candidate for conjugating to antibodies that target antigens with slow internalization rates. A highly stable linker minimizes the risk of extracellular drug release and off-target toxicity while the ADC complex is waiting on the cell surface to be internalized. This ensures that the majority of the cytotoxic payload is released only after the ADC has been trafficked into the reducing environment of the target cell's endosomes and lysosomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for PPC-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.